Structural Differentiation from N-Benzyl Thiazolyl Acetamide Src Inhibitors by Direct Amide Linkage
The target compound incorporates a direct benzamide linkage (thiazole-NH-CO-Ph) rather than the N-benzyl acetamide spacer (thiazole-CH2-CO-NH-CH2-Ph) found in the KX2-391 analog series. In the published series, the unsubstituted N-benzyl derivative (8a) bearing a 2-morpholinoethoxy substituent on the terminal phenyl ring exhibited c-Src GI50 values of 1.34 µM in NIH3T3/c-Src527F cells and 2.30 µM in SYF/c-Src527F cells [1]. The target compound replaces the entire N-benzyl acetamide scaffold with a 4-acetylbenzamide, eliminating the morpholinoethoxy solubilizing group and introducing a ketone carbonyl. This structural divergence is expected to produce distinct kinase selectivity fingerprints and logP-driven permeability differences, though direct comparative biochemical data for this specific compound have not been reported in the peer-reviewed literature.
| Evidence Dimension | In vitro c-Src kinase inhibition (GI50) |
|---|---|
| Target Compound Data | No published c-Src GI50 data available for this specific compound |
| Comparator Or Baseline | Compound 8a (unsubstituted N-benzyl derivative): GI50 = 1.34 µM (NIH3T3/c-Src527F); GI50 = 2.30 µM (SYF/c-Src527F) |
| Quantified Difference | Not determinable without direct testing; scaffold divergence indicates non-interchangeability |
| Conditions | NIH3T3/c-Src527F and SYF/c-Src527F cell-based assays [Refs-1] |
Why This Matters
Users evaluating this compound for Src-family kinase projects must recognize that it belongs to a structurally distinct subclass from the well-characterized N-benzyl thiazolyl acetamide inhibitors, and potency/selectivity cannot be extrapolated from the published data on comparator series.
- [1] Fallah-Tafti, A., Foroumadi, A., Tiwari, R., Shirazi, A. N., Hangauer, D. G., Bu, Y., Akbarzadeh, T., Parang, K., & Shafiee, A. (2011). Thiazolyl N-benzyl-substituted acetamide derivatives: Synthesis, Src kinase inhibitory and anticancer activities. European Journal of Medicinal Chemistry, 46(10), 4853-4858. doi:10.1016/j.ejmech.2011.07.050 View Source
